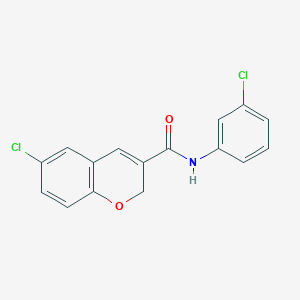

6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c17-12-2-1-3-14(8-12)19-16(20)11-6-10-7-13(18)4-5-15(10)21-9-11/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOFEYYGZWYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 6-chloro-2H-chromene-3-carboxylic acid.

Amidation Reaction: The carboxylic acid group of 6-chloro-2H-chromene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-chlorophenylamine to form the amide bond, resulting in the formation of this compound.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation Reactions: The chromene moiety can undergo oxidation to form corresponding chromone derivatives.

Reduction Reactions: The carboxamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Substitution Reactions: Formation of substituted chromene derivatives.

Oxidation Reactions: Formation of chromone derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may scavenge free radicals, thereby exhibiting antioxidant effects.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Halogen Position Matters: 3-Chlorophenyl substitution (as in the target compound) shows better Gram-positive activity than 4-chlorophenyl in fluoroquinolone analogs .

Core Structure Influences Activity : Chromene derivatives exhibit planarity beneficial for intercalation or enzyme binding, while pyrazine or benzothiophene cores may prioritize different targets .

Synthetic Accessibility : Chromene carboxamides are synthesized via condensation or reflux methods, offering moderate yields and scalability .

Biological Activity

6-Chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.75 g/mol. The compound features a chromene core structure, characterized by a benzene ring fused to a pyran ring, along with chlorine substituents that enhance its biological activity.

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine levels .

- Receptor Interaction : It may bind to specific cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Cell Proliferation Modulation : Preliminary studies suggest that the compound could inhibit cell proliferation, which is crucial for its anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated its efficacy in inhibiting the growth of breast cancer (MCF-7) and cervical cancer (HeLa) cells . The compound's ability to induce apoptosis in these cells suggests a potential mechanism for its antitumor effects.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies reveal that it can significantly reduce the production of inflammatory mediators, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Emerging research highlights the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide?

- Methodology : The compound can be synthesized via a multi-step procedure involving condensation reactions between substituted coumarin precursors and chlorophenyl amines. Key steps include:

- Reagent optimization : Use of ethanol as a solvent and piperidine as a catalyst for cyclization reactions (e.g., reflux at 80–90°C for 3–5 hours) .

- Purification : Recrystallization from ethanol or methanol to achieve high purity (>95%) .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology : A combination of analytical methods ensures structural validation:

- 1H NMR : Peaks at δ 6.46–7.9 ppm (aromatic protons) and δ 4.10 ppm (NH groups) confirm substitution patterns .

- IR spectroscopy : Bands at ~1621 cm⁻¹ (C=N) and ~693 cm⁻¹ (C-Cl) verify functional groups .

- Mass spectrometry (FABMS) : A molecular ion peak at m/z 501 aligns with the calculated molecular weight .

Q. How can researchers screen this compound for biological activity in cancer cell lines?

- Methodology : Standard in vitro assays include:

- Cell viability assays : MTT or CellTiter-Glo® in HCT-116, HCT15, or HT29 colon cancer cell lines (IC50 determination) .

- Dose-response studies : Compound concentrations ranging from 1 nM to 100 μM, with DMSO as a vehicle control .

- Statistical validation : ANOVA or Student’s t-test for data reproducibility .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite:

- Data collection : High-resolution data (≤0.8 Å) at 295 K with Mo-Kα radiation .

- Refinement : SHELXL for least-squares refinement (R-factor ≤0.05) and SHELXS for phase determination .

- Validation : PLATON or Mercury for checking hydrogen bonding and π-π stacking interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the 3-chlorophenyl ring to enhance binding affinity to target proteins .

- Bioisosteric replacement : Replace the chromene core with pyran or thiazole derivatives to assess solubility and potency .

- In silico modeling : Molecular docking (AutoDock Vina) to predict interactions with kinases or receptors .

Q. How should researchers address contradictory data in biological assays or spectroscopic analyses?

- Methodology : Systematic troubleshooting steps include:

- Replication : Repeat experiments under identical conditions to rule out technical errors .

- Cross-validation : Compare NMR or HPLC data with synthetic standards or published spectra .

- Statistical rigor : Use Bayesian analysis to assess confidence intervals for outlier data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.